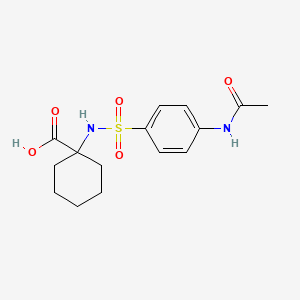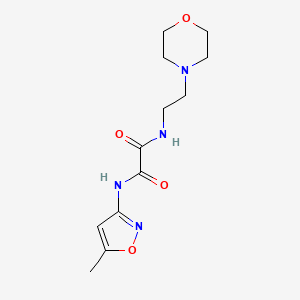![molecular formula C16H18N4OS2 B2861685 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281058-52-3](/img/structure/B2861685.png)
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with a molecular formula of C15 H13 N3 O2 S2 . It contains several functional groups, including a thiophene, a thiadiazole, and a piperidine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups . The presence of sulfur atoms in the thiophene and thiadiazole rings, as well as the nitrogen atoms in the piperidine ring and the thiadiazole ring, contribute to the compound’s unique chemical properties .Scientific Research Applications
Molecular Interaction and Antagonistic Activity
One study focuses on the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis. This research provides insights into the structural analogues' binding analyses by competitive displacement, employing Comparative Molecular Field Analysis (CoMFA) to construct 3D-quantitative structure-activity relationship (QSAR) models. The findings suggest specific conformations dominate the steric binding interaction with the receptor, offering a foundation for understanding how similar compounds, including N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, might interact with biological targets (Shim et al., 2002).
Structure-Activity Relationships
Another study explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The research highlights the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study's findings on pyrazole derivatives' activity could inform research on related compounds, including the target compound, by outlining crucial structural elements for biological activity (Lan et al., 1999).
Synthesis and Anti-arrhythmic Activity
Research on the synthesis and anti-arrhythmic activity of piperidine-based derivatives, including thiadiazole and triazole derivatives, provides a comprehensive look at the synthetic approaches and biological evaluations of compounds with structural similarities to N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. These studies highlight the potential therapeutic applications of such compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).
Cytotoxic Activities
The synthesis of new thiophene-based compounds and evaluations of their cytotoxic activities provide insights into the potential therapeutic uses of compounds structurally related to the target molecule. This research outlines the nucleophilic substitution reactions used to prepare thiophene derivatives and their evaluated cytotoxicity against human cancer cell lines, offering a basis for exploring similar compounds' potential in cancer therapy (Mehdhar et al., 2022).
properties
IUPAC Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-8-20-9-6-12(7-10-20)15(21)18-16-17-14(19-23-16)13-5-4-11(2)22-13/h1,4-5,12H,6-10H2,2H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONAOGHOLVUTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)
![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)
![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)
![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)